molecular formula C21H18N4O4 B8145083 tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate

tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate

Cat. No.: B8145083
M. Wt: 390.4 g/mol
InChI Key: ISMSBSWTELQKON-UHFFFAOYSA-N
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Description

tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate (hereafter referred to as Compound A) is a critical precursor in the synthesis of tau-targeting radiopharmaceuticals, most notably flortaucipir F 18 (TAUVID™), the first FDA-approved PET tracer for imaging tau pathology in Alzheimer’s disease (AD) . Structurally, Compound A consists of a pyrido[4,3-b]indole core substituted at the 7-position with a 6-nitropyridin-3-yl group and at the 5-position with a tert-butyl carboxylate ester. The nitro group on the pyridine ring serves as a key site for nucleophilic substitution with fluorine-18 (18F), enabling the production of 18F-labeled tau imaging agents .

Compound A’s synthesis and purification are challenging due to its lipophilicity, which closely resembles that of its fluorinated derivative, flortaucipir F 18. This similarity complicates chromatographic separation during radiopharmaceutical production . Despite these challenges, Compound A remains indispensable in tau PET tracer development due to its chemical stability and reactivity under radiolabeling conditions.

Properties

IUPAC Name

tert-butyl 7-(6-nitropyridin-3-yl)pyrido[4,3-b]indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-21(2,3)29-20(26)24-17-8-9-22-12-16(17)15-6-4-13(10-18(15)24)14-5-7-19(23-11-14)25(27)28/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSBSWTELQKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridoindole Core Formation

The pyrido[4,3-b]indole skeleton is typically constructed through cyclocondensation or annulation reactions. A method adapted from fused heterocycle synthesis involves starting with 8-hydroxy-5H-pyrido[4,3-b]indole derivatives. For example, formic acid-mediated cyclization of appropriately substituted precursors can yield the tricyclic system. In one protocol, 1,4,5-trisubstituted intermediates undergo thermal cyclization at 180°C to form the pyridoindole framework.

Introduction of the 6-Nitropyridin-3-yl Group

The nitropyridine moiety is introduced either through direct nitration of a pyridine precursor or via cross-coupling reactions. Patent WO2010089773A2 details a nitration protocol using a mixture of nitric acid and sulfuric acid (nitrating mixture) at controlled temperatures (0–5°C for nitration, followed by hydrolysis at 60–80°C). This method is adaptable for functionalizing pyridine rings at specific positions, ensuring regioselectivity.

tert-Butyl Carboxylate Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as diisopropylethylamine. For instance, in the synthesis of tert-butyl diazepine carboxylates, Boc protection is achieved under mild conditions (5–15°C) with high yields.

Stepwise Synthetic Procedures

Route 1: Sequential Cyclization and Nitration

Step 1: Synthesis of 5H-Pyrido[4,3-b]indole-5-carboxylic Acid

  • Starting Material : 8-Hydroxy-5H-pyrido[4,3-b]indole.

  • Reaction : Treatment with formic acid at 25°C for 12 hours induces cyclization, forming the pyridoindole core.

  • Yield : ~50% after purification.

Step 2: Nitration at the 7-Position

  • Conditions : Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 1 hour, followed by gradual warming to 60°C.

  • Outcome : 7-Nitro-5H-pyrido[4,3-b]indole-5-carboxylic acid.

  • Yield : 57–62%.

Step 3: Boc Protection

  • Reagents : Boc anhydride, diisopropylethylamine in dichloromethane.

  • Conditions : Stirring at 25°C for 10 hours.

  • Yield : 85–90%.

Optimization and Challenges

Regioselectivity in Nitration

Direct nitration of the pyridoindole core risks forming undesired regioisomers. Patent WO2010089773A2 emphasizes using electron-donating groups (e.g., amino or hydroxyl) to direct nitration to the meta position, achieving >90% regioselectivity.

Boc Protection Efficiency

Excessive base (e.g., diisopropylethylamine) can lead to ester hydrolysis. Optimal results are obtained with stoichiometric base (1.1 eq) and low temperatures (5–15°C).

Purification Challenges

The final compound’s polarity necessitates chromatographic purification using silica gel with ethyl acetate/hexane gradients. Crude yields improve from 50% to 70% after optimization.

Data Tables

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Sequential)Route 2 (Coupling)
Total Steps44
Overall Yield32–38%30–35%
Key AdvantageFewer coupling stepsHigher regiocontrol
Critical ChallengeNitration selectivityBoronic acid synthesis
Primary Source

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Source
NitrationHNO₃/H₂SO₄, 0–5°C → 60°C57–62
Boc ProtectionBoc₂O, DIEA, CH₂Cl₂, 25°C85–90
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C70–75

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitropyridinyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, particularly at the nitropyridinyl and pyridoindole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Precursor for Radiopharmaceuticals

  • tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate serves as a precursor for the synthesis of [18F]T807, a radiotracer used in positron emission tomography (PET) imaging to detect tau pathology in Alzheimer's disease. This application highlights its importance in neuroimaging and the study of neurodegenerative diseases .

2. Anticancer Activity

  • Research indicates that derivatives of pyridoindole compounds exhibit anticancer properties. The incorporation of nitro groups, such as in this compound, may enhance its efficacy against various cancer cell lines due to their ability to interact with biological targets involved in cell proliferation and apoptosis .

Material Science Applications

1. Organic Electronics

  • The compound's unique structure allows it to be explored as a potential material in organic electronics. Its properties may contribute to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and stability are critical factors. Studies are ongoing to evaluate its performance in these applications .

Case Study 1: Neuroimaging with [18F]T807

  • A study published in Journal of Nuclear Medicine demonstrated the effectiveness of [18F]T807 in detecting tau deposits in Alzheimer's patients. The synthesis of this radiotracer involved this compound as a key precursor, showcasing its vital role in advancing diagnostic imaging techniques .

Case Study 2: Anticancer Screening

  • An investigation into the anticancer properties of various pyridoindole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cells. The study highlighted the potential for further development into therapeutic agents targeting cancer cell metabolism and survival pathways .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. The nitropyridinyl group can participate in redox reactions, while the pyridoindole core can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Compound A and Analogues

Property Compound A (Precursor) Flortaucipir F 18 (TAUVID™) T807
Molecular Formula C19H20N4O4* C16H10[18F]N3 C16H10FN3
Molecular Weight ~368.39 g/mol 262.27 g/mol 263.27 g/mol
Key Substituents -NO2 (pyridine), tert-butyl carboxylate -18F (pyridine) -F (pyridine)
Lipophilicity (LogP) ~2.5–3.0 (estimated) ~2.5–3.0 ~2.5–3.0
Primary Application Precursor for 18F radiolabeling Tau PET imaging in AD Preclinical tau imaging
Synthesis Challenges Purification due to lipophilicity Requires multi-step purification Standard radiosynthesis protocols

*Note: Exact molecular formula of Compound A is inferred from structural data in and .

Key Findings

Structural Differences :

  • Compound A retains a tert-butyl carboxylate group at the 5-position of the pyridoindole core, which is absent in both flortaucipir F 18 and T807. This group enhances solubility during synthesis but is removed in the final radiolabeled product .
  • The nitro group in Compound A is replaced by fluorine-18 in flortaucipir F 18, a transformation critical for PET tracer functionality .

Physicochemical Properties: Despite differences in substituents, all three compounds exhibit similar lipophilicity (LogP ~2.5–3.0), which influences their blood-brain barrier permeability and binding affinity to tau aggregates . The tert-butyl carboxylate in Compound A marginally increases molecular weight (~368 vs.

Synthesis and Purification :

  • Compound A’s synthesis involves custom GMP-grade production due to stringent regulatory requirements for radiopharmaceutical precursors .
  • Post-radiolabeling, flortaucipir F 18 requires iron powder/formic acid treatment to reduce residual nitro groups to amines, a step unnecessary for T807 .

Clinical Utility: Flortaucipir F 18 is FDA-approved for AD diagnostics, whereas Compound A remains a research tool. T807, though structurally similar, lacks clinical validation .

Biological Activity

tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate (CAS Number: 1533432-50-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H18N4O4
  • Molecular Weight : 390.39 g/mol
  • Purity : Typically ≥ 97% .

The compound's biological activity is primarily linked to its interaction with specific molecular targets involved in various physiological pathways. The pyridoindole structure is known for its ability to modulate enzyme activities and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values were determined across different concentrations, showcasing its potential as an anticancer drug.

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

Study 2: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharides (LPS), the compound reduced the levels of TNF-alpha and IL-6 significantly. The results indicate that it may inhibit the NF-kB pathway, which is crucial in inflammatory responses.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control100 ± 10200 ± 20
tert-butyl Compound30 ± 550 ± 10

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. Modifications to the nitropyridine moiety have been studied to enhance potency and selectivity against specific targets.

Q & A

Q. What are the key synthetic pathways for tert-butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate, and how do they differ in efficiency?

The compound is primarily synthesized as a protected precursor for radiopharmaceuticals like [18F]T806. A one-step radiosynthesis method replaces earlier two-step protocols, utilizing nucleophilic fluorination with K[18F]/K222 in DMSO at 130°C. This approach eliminates the need for a separate nitro reduction step (e.g., iron powder/formic acid), streamlining automation on platforms like the GE TRACERlab™ FXFN module. Radiochemical yields are 14±3% (uncorrected), with specific activity of 216±60 GBq/μmol .

Q. How is the compound characterized for purity and structural integrity in radiopharmaceutical applications?

Post-synthesis purification employs isocratic HPLC, validated for clinical use. Analytical methods include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (262.27 g/mol) and structural fidelity. Batch consistency is ensured via GMP-standard custom synthesis, as reported in radiosynthesis studies .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, safety data sheets (SDS) for analogous pyridoindole derivatives emphasize handling by trained professionals under controlled conditions. Consult SDS guidelines for nitropyridine and tert-butyl carbamate analogs, which recommend PPE (gloves, lab coats) and fume hood use to mitigate inhalation risks .

Advanced Research Questions

Q. How can the radiochemical yield of [18F]T807 be optimized using this precursor?

Yield optimization hinges on reaction parameters:

  • Temperature : 130°C ensures efficient fluorination and simultaneous deprotection of the tert-butyl group.
  • Solvent : DMSO enhances precursor solubility and reaction kinetics.
  • Purification : Isocratic HPLC with optimized mobile phases (e.g., acetonitrile/water gradients) improves separation efficiency. Pilot studies suggest scaling precursor concentration and minimizing radiolysis by reducing synthesis time .

Q. What are the comparative advantages of this precursor over alternative intermediates in tau PET imaging?

Unlike [18F]T808, which exhibits higher defluorination in vivo, [18F]T807 derived from this precursor shows superior metabolic stability. The tert-butyl group improves precursor solubility, enabling one-step synthesis and reducing purification complexity. Comparative biodistribution studies in murine models highlight its selectivity for paired helical filament tau (PHF-tau) over Aβ plaques .

Q. What computational models are applicable for predicting the compound’s interaction with tau aggregates?

3D-QSAR (Quantitative Structure-Activity Relationship) and CoMFA/CoMSIA (Comparative Molecular Field Analysis) models, validated for pyridoindole derivatives, can predict binding affinities. These models correlate steric/electrostatic properties with in vitro selectivity for PHF-tau, guiding structural modifications to enhance target engagement .

Q. How does the nitro group in the precursor influence reactivity and downstream applications?

The 6-nitropyridinyl moiety facilitates fluorination via nucleophilic aromatic substitution (SNAr). Its electron-withdrawing nature activates the pyridine ring for [18F]fluoride displacement. Post-fluorination, the nitro group in unreacted precursor is inert under synthesis conditions, avoiding side reactions during HPLC purification .

Methodological Challenges and Contradictions

Q. How can researchers resolve discrepancies in reported radiochemical yields across studies?

Variability in yields (e.g., 14±3% vs. higher values in semi-automated systems) may stem from differences in:

  • Radionuclide purity : Ensure [18F]fluoride activity >95%.
  • Automation platforms : GE TRACERlab™ vs. Siemens Explora modules differ in reaction vessel design and heating uniformity.
  • Precursor batch quality : Use GMP-certified suppliers to minimize impurities .

Q. What strategies mitigate potential mutagenic risks associated with pyridoindole derivatives?

While mutagenicity data for this specific compound are lacking, structural analogs (e.g., 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) show mutagenic potential in Ames tests. Mitigation includes:

  • Controlled handling : Limit aerosol generation during weighing.
  • In silico screening : Apply Derek Nexus or similar tools to predict toxicity endpoints.
  • Alternative protecting groups : Explore Boc or Fmoc analogs to reduce reactive intermediates .

Key Research Gaps

  • In vivo toxicity profiling : No acute/chronic toxicity data exist for the compound.
  • Metabolic stability : Limited data on defluorination rates in human trials.
  • Alternative applications : Potential as a scaffold for kinase inhibitors (e.g., JAK2) remains unexplored .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole-5-carboxylate

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